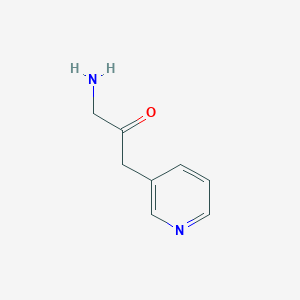
1-Amino-3-(pyridin-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(pyridin-3-yl)propan-2-one typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde and an amine in the presence of a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-Amino-3-(pyridin-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
1-Amino-3-(pyridin-3-yl)propan-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Amino-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: This compound has a similar structure but differs in the position of the amino group.
2-Amino-3-(pyridin-3-yl)propan-1-ol: Another similar compound with a hydroxyl group instead of a ketone.
Uniqueness
1-Amino-3-(pyridin-3-yl)propan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in scientific research and industrial applications .
生物活性
1-Amino-3-(pyridin-3-yl)propan-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an amino group and a pyridine ring, which contribute to its reactivity and interaction with biological targets. This compound can undergo various chemical transformations, including oxidation and reduction, which may enhance its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds aimed at modulating enzymatic functions in disease pathways.
- Ligand Binding : The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the binding of the compound to its targets.
- Antiproliferative Activity : Research indicates that derivatives of pyridine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine-based compounds, including this compound, exhibit significant antiproliferative effects against several cancer cell lines:
The presence of functional groups such as hydroxyl (-OH) has been shown to enhance the antiproliferative activity by lowering IC50 values .
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. For instance, certain synthesized compounds demonstrated selective activity against Chlamydia and other bacterial pathogens, indicating potential applications in antibiotic development .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of various pyridine derivatives, including those related to this compound, against breast cancer cell lines. The results indicated that modifications to the chemical structure could significantly enhance their anticancer potency .
- Kinase Inhibition : Research has identified that certain pyridine-based compounds act as inhibitors for kinases involved in cancer progression, suggesting a mechanism through which this compound might exert its effects .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-amino-3-pyridin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H10N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6H,4-5,9H2 |
InChIキー |
HTKNASNKBYZMPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















